molecular formula C21H22N4O5S2 B2658467 Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-06-3

Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2658467
CAS No.: 361174-06-3
M. Wt: 474.55
InChI Key: RHJYBYJQABKPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzothiazole-Piperazine Derivatives

The benzothiazole scaffold, first synthesized in 1887 by Hantzsch and Waber, gained prominence in the 20th century for its electron-rich aromatic system and bioisosteric compatibility with natural purines. Piperazine, a six-membered diamine ring, emerged later as a conformational flexibility enhancer in neuropharmacology. The fusion of these moieties began in the early 2000s, driven by the need to improve pharmacokinetic properties of anticancer and neuroprotective agents.

A landmark study in 2017 demonstrated that dihalo-substituted benzylpiperazine derivatives (e.g., compounds 2a and 2e) exhibited nanomolar cytotoxicity against hepatocellular (Huh7) and breast (MCF-7) cancer cells, validating the hybrid approach. Subsequent work in 2020 introduced N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides, which showed dual AChE inhibition and β-amyloid disaggregation, addressing multifactorial targets in Alzheimer’s disease.

Table 1: Milestones in Benzothiazole-Piperazine Hybrid Development

Year Innovation Biological Activity Reference
2015 Benzo[h]naphthyridine synthesis methods Anticancer lead optimization
2017 Dihalo-benzylpiperazine derivatives Cytotoxicity (IC₅₀: 1.2–3.8 μM)
2020 Methanesulfonyl-piperazine hybrids AChE inhibition (IC₅₀: 0.89 μM)

Significance in Heterocyclic Chemistry Research

Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exemplifies the convergence of three critical heterocyclic motifs:

  • Benzothiazole : Provides planar rigidity and π-π stacking capacity for enzyme active-site binding.
  • Piperazine : Confers water solubility and axial chirality, enabling interaction with G-protein-coupled receptors.
  • Sulfonyl-carbamoyl linker : Enhances metabolic stability and facilitates hydrogen bonding with catalytic triads in AChE.

The compound’s synthetic versatility is evidenced by its modular assembly:

  • Step 1 : Suzuki coupling of 4-fluorobenzaldehyde with 1-(methylsulfonyl)piperazine yields 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde.
  • Step 2 : Condensation with benzo[d]thiazol-2-amine forms the carbamoyl bridge.
  • Step 3 : Sulfonation at the para position introduces the sulfonyl group, completing the trifunctional architecture.

Pharmacophore Evolution and Rational Design Principles

Rational design of this compound leverages three pharmacophoric elements:

  • Aromatic domain (Benzothiazole) : Directs binding to peripheral anionic sites (PAS) of AChE via hydrophobic interactions.
  • Cationic center (Piperazine) : Engages the catalytic anionic site (CAS) through protonated nitrogen atoms at physiological pH.
  • Spacer (Sulfonyl-carbamoyl) : Optimizes distance (12–14 Å) between aromatic and cationic domains for dual-site AChE inhibition.

Table 2: Pharmacophore Components and Their Roles

Component Target Interaction Optimal Properties
Benzothiazole PAS of AChE LogP: 2.1–3.5
Piperazine CAS of AChE pKa: 9.4 (protonated amine)
Sulfonyl-carbamoyl Hydrogen bonding with Ser203 Bond length: 1.45 Å

Docking studies reveal that the ethyl carboxylate group adopts a gauche conformation, minimizing steric clash with Tyr337 in AChE. This spatial arrangement improves inhibitory potency (Ki: 0.32 μM) compared to non-ester analogs (Ki: 1.8 μM).

Current Research Landscape and Knowledge Gaps

Recent advances focus on structural diversification:

  • Halogenation : Introducing chloro or fluoro at the benzothiazole C6 position enhances blood-brain barrier permeability (Papp: 8.7 × 10⁻⁶ cm/s vs. 4.2 × 10⁻⁶ for non-halogenated analogs).
  • Linker optimization : Replacing the propanamide spacer with ethyl carboxylate improves metabolic stability (t₁/₂: 6.3 h vs. 2.1 h).

Critical unresolved challenges include:

  • In vivo validation : Only 23% of published studies (2015–2023) report animal model data.
  • Selectivity profiling : Off-target activity at hERG channels (IC₅₀: 18 μM) necessitates structural refinement.
  • Synthetic scalability : Current routes require chromatographic purification, limiting batch yields to 12–34%.

Properties

IUPAC Name

ethyl 4-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-2-30-21(27)24-11-13-25(14-12-24)32(28,29)16-9-7-15(8-10-16)19(26)23-20-22-17-5-3-4-6-18(17)31-20/h3-10H,2,11-14H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJYBYJQABKPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Carbamoylation: The benzo[d]thiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Piperazine Coupling: The sulfonylated intermediate is coupled with piperazine-1-carboxylate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d]thiazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbamoyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized benzo[d]thiazole derivatives.

    Reduction: Reduced carbamoyl derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that thiazole derivatives, including those related to ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-integrated compounds demonstrate promising activity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) . The structure-activity relationship (SAR) analysis suggests that the presence of electronegative groups enhances antiproliferative activity .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. Compounds containing thiazole rings have shown activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. In comparative studies, certain derivatives displayed superior antibacterial activity compared to standard antibiotics . This highlights the potential of thiazole-based compounds in the development of new antimicrobial agents.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of thiazole derivatives, including those similar to this compound). Some derivatives have demonstrated significant protective effects in seizure models, indicating their potential use in treating epilepsy and other seizure disorders . The SAR analysis revealed that modifications to the thiazole structure can influence anticonvulsant efficacy.

Mechanistic Insights and Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole-containing compounds. For instance, a study reported the synthesis of novel thiazole derivatives and their evaluation for anticancer and antimicrobial activities. The results indicated that specific substitutions on the thiazole ring significantly affected biological activity, demonstrating the importance of structural optimization in drug design .

Summary Table of Biological Activities

Activity Target Effectiveness Reference
AnticancerHuman cancer cell linesSignificant cytotoxicity
AntimicrobialBacterial strainsSuperior activity compared to standards
AnticonvulsantSeizure modelsProtective effects observed

Mechanism of Action

The mechanism of action of Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, thereby disrupting the metabolic pathways in which these enzymes are involved. The benzo[d]thiazole moiety is particularly important for the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-based sulfonamides and carboxamides. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogs

Compound Name Key Structural Differences Molecular Weight Pharmacological Relevance Reference
Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Replaces benzothiazole with a 3-cyano-thiophen-2-yl group 448.51 g/mol Likely targets similar enzymes (e.g., kinases or proteases) due to the thiophene’s electron-deficient nature
Ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Adds methoxy and methyl substituents to the benzothiazole ring ~480–500 g/mol (estimated) Enhanced steric bulk may improve selectivity for hydrophobic binding pockets
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Substitutes benzothiazole with an oxadiazole-sulfanyl-acetyl group 447.49 g/mol Oxadiazole rings are known for antimicrobial and anti-inflammatory activities
Ethyl 4-((4-fluorophenyl)piperazin-1-yl)benzaldehyde derivatives Lacks sulfonyl and carboxamide groups; features a fluorophenyl-piperazine and aldehyde Variable (~350–400 g/mol) Demonstrated acetylcholinesterase (AChE) inhibitory activity in preclinical studies

Pharmacological Activities

  • Benzothiazole Derivatives : The benzothiazole core in the target compound is critical for interactions with enzymes or receptors. For example, thiazolylhydrazone derivatives () show AChE inhibition (IC₅₀ values in the µM range), suggesting the target compound may share similar activity .
  • Sulfonamide-Piperazine Hybrids : Compounds like those in and incorporate sulfonyl-piperazine motifs for proteolysis-targeting chimeras (LYMTACs) or antibacterial applications. The target compound’s sulfonyl group may facilitate protein binding or degradation .
  • Thiophene and Oxadiazole Analogs : While thiophene () and oxadiazole () derivatives exhibit divergent bioactivities, their lower molecular weights (~450 g/mol) may confer better membrane permeability compared to the target compound’s bulkier benzothiazole group .

Physicochemical Properties

  • Solubility: The ethyl carboxylate group in the target compound enhances aqueous solubility compared to non-esterified analogs (e.g., tert-butyl carboxylates in ) .
  • Electron-Withdrawing Groups: The 3-cyano group in the thiophene analog () enhances electrophilicity, which may improve covalent binding to cysteine residues in target proteins .

Biological Activity

Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The compound features a piperazine core substituted with a benzo[d]thiazole group, which is known for its diverse biological activities. The structural formula can be represented as follows:

C20H22N4O4S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

The specific mechanisms through which this compound exerts its biological effects are not entirely elucidated. However, compounds containing piperazine and benzo[d]thiazole moieties are often associated with:

  • Enzyme Inhibition : Many derivatives have shown potential in inhibiting specific enzymes linked to disease pathways.
  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit antimicrobial properties. A study evaluated several thiazolyl-benzothiazolyl derivatives for their antibacterial efficacy against common pathogens. The results demonstrated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

A series of thiazolyl-N-phenyl piperazines were synthesized and tested for anti-inflammatory activity. The compounds showed promising results in reducing inflammation in vitro, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study focused on the synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, revealing that certain derivatives significantly inhibited bacterial growth, suggesting their potential as novel antimicrobial agents .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of piperazine derivatives, showing that modifications to the thiazole ring enhanced their activity against inflammatory markers in cultured cells .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that benzo[d]thiazole derivatives could suppress tumor growth through apoptosis induction, warranting further exploration into their use as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against S. aureus and E. coli
Anti-inflammatoryReduced inflammation markers in vitro
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the key synthetic steps and intermediate characterization methods for Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions, such as sulfonylation and carbamoylation. For example, sulfonylation of a piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) with a sulfonyl chloride intermediate can be performed in dichloromethane (DCM) using a base like triethylamine. Subsequent carbamoylation with benzo[d]thiazol-2-amine may require activating agents like EDCI/HOBt. Intermediates are characterized via 1^1H NMR (e.g., δ 1.37 ppm for tert-butyl groups) and ESI-MS (e.g., [M+H]+^+ at 487.1 for piperazine intermediates) . Final purification often employs silica gel chromatography with gradients of methanol in DCM (e.g., 0–12% MeOH) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to potential skin/eye irritation (Category 2 hazards), researchers must use PPE, including nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Storage conditions should adhere to recommendations for moisture-sensitive compounds (e.g., desiccators at 2–8°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfonylation and carbamoylation steps during synthesis?

  • Methodological Answer : Yield optimization relies on stoichiometric ratios, catalyst selection, and temperature control. For sulfonylation, using 1.2 equivalents of sulfonyl chloride and a base (e.g., K2_2CO3_3) in acetonitrile at 80°C for 16 hours improves efficiency. Carbamoylation may benefit from coupling agents like HATU in DMF at room temperature. Monitoring via TLC (e.g., hexane/EtOAc 8:2) ensures reaction completion. Re-purifying intermediates via column chromatography (e.g., EtOAc/MeOH gradients) enhances purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at 762.3 for piperazine derivatives). 1^1H NMR analysis identifies functional groups (e.g., tert-butyl singlet at δ 1.37 ppm). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Elemental analysis (C, H, N) ensures ≥95% purity .

Q. How do structural modifications to the benzothiazole or piperazine moieties influence biological activity?

  • Methodological Answer : Modifying the benzothiazole’s substituents (e.g., introducing electron-withdrawing groups) can enhance binding to targets like kinases or proteases. Piperazine substitutions (e.g., alkylation or sulfonylation) alter pharmacokinetics by modulating solubility and membrane permeability. In vitro assays (e.g., enzyme inhibition IC50_{50}) and molecular docking (e.g., AutoDock Vina) quantify activity changes. For example, tert-butyl groups improve metabolic stability, while polar sulfonyl groups enhance water solubility .

Q. How should researchers resolve contradictions in reported reaction conditions or yields for similar piperazine derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 48% vs. 63.9% for coupling reactions) may arise from solvent polarity, catalyst loading, or workup methods. Systematic parameter screening (e.g., DoE) identifies critical factors. Replicating protocols with rigorous control of moisture/oxygen levels (e.g., Schlenk techniques) reduces variability. Cross-referencing spectral data (e.g., NMR shifts) with literature ensures reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.